molecular formula C9H5NS2 B8362328 6-Ethynylbenzo[d]thiazole-2-thiol

6-Ethynylbenzo[d]thiazole-2-thiol

Cat. No.: B8362328
M. Wt: 191.3 g/mol
InChI Key: FLFANGJZCXZDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynylbenzo[d]thiazole-2-thiol is a high-purity chemical compound intended for research and development purposes. As a functionalized benzothiazole derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry. The ethynyl group on the benzothiazole core makes it a versatile precursor for click chemistry applications, particularly in the synthesis of more complex molecular architectures or for use in material science research. This product is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

6-ethynyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H5NS2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h1,3-5H,(H,10,11)

InChI Key

FLFANGJZCXZDAG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)NC(=S)S2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Ethynylbenzo D Thiazole 2 Thiol

Strategies for Benzothiazole (B30560) Ring Formation with 2-Thiol Functionality

The formation of the benzothiazole-2-thiol (or its tautomeric thione form) is the foundational step in the synthesis. This can be achieved either by direct cyclization to form the thiol/thione moiety or by introducing it after the benzothiazole ring has been formed.

The most direct methods involve the cyclization of appropriately substituted aromatic precursors. These strategies often begin with substituted anilines or aminothiophenols, which already contain the necessary components for the benzene (B151609) portion of the heterocycle.

Carbon disulfide (CS₂) is a key one-carbon synthon for installing the 2-thiol functionality. One of the most established industrial methods for producing 2-mercaptobenzothiazole (B37678) (MBT) is the Kelly process, which involves the high-pressure reaction of aniline (B41778), carbon disulfide, and sulfur at elevated temperatures. This process can be adapted to produce 6-substituted derivatives by starting with a para-substituted aniline. For instance, reacting a 4-haloaniline with CS₂ and sulfur directly yields the corresponding 6-halobenzo[d]thiazole-2-thiol, a crucial precursor for subsequent ethynylation.

A historically significant and fundamental synthesis, first reported by A. W. Hofmann, involves the reaction of 2-aminothiophenol (B119425) with carbon disulfide. This reaction provides a clean and direct route to the benzothiazole-2-thiol scaffold. The mechanism involves the initial formation of a dithiocarbamic acid intermediate from the reaction of the aniline's amino group with CS₂, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Starting MaterialReagentsKey Features
Substituted AnilineCarbon Disulfide, SulfurHigh pressure, high temperature; suitable for industrial scale.
2-AminothiophenolCarbon DisulfideDirect cyclization under milder conditions than the Kelly process.
2-AminothiophenolCarbon Disulfide, K₂CO₃, EtOHBase-catalyzed variation allowing for efficient synthesis.
2-Aminothiophenol(Thiocarbonyl)diimidazole, THFAlternative thiocarbonyl source for the annulation reaction.

Beyond carbon disulfide, other reagents can facilitate the cyclization to form the benzothiazole ring system. A prominent method involves the reaction of substituted anilines with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine. This reaction, known as the Hugerschoff reaction, typically proceeds through an arylthiourea intermediate which then undergoes oxidative cyclization. While this method is highly effective for forming the benzothiazole ring, it primarily yields 2-aminobenzothiazole (B30445) derivatives. These amino-substituted compounds can then serve as versatile intermediates for further functionalization.

More modern approaches have focused on improving efficiency and reaction conditions. One such method involves the reaction of o-haloanilines with carbon disulfide in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Another strategy utilizes the reaction of o-haloanilines with potassium or sodium ethyl dithiocarbonate, which undergoes a copper-catalyzed condensation followed by cyclization to afford the target 2-mercaptobenzothiazole.

An alternative synthetic philosophy is to first construct the benzothiazole ring and

Introduction of the Ethynyl (B1212043) Group at the 6-Position

Halogenation Precursors for Subsequent Ethynylation

Regioselective Halogenation at the 6-Position

The introduction of a halogen atom, typically bromine or iodine, at the 6-position of the benzo[d]thiazole-2-thiol scaffold is a critical prerequisite for subsequent ethynyl group incorporation via cross-coupling reactions. Achieving regioselectivity is paramount, as the benzothiazole ring possesses multiple sites susceptible to electrophilic attack. nih.govacs.org Direct halogenation of the benzothiazole core can be challenging; when the 2-position is occupied, halogenation tends to occur on the benzene ring. thieme-connect.de

The strategy often begins with a substituted aniline precursor. For instance, starting with an aniline derivative already halogenated at the para-position ensures the halogen is correctly placed in the final benzothiazole structure. The cyclization of a 4-halo-2-aminothiophenol is a common route to producing 6-halobenzo[d]thiazole-2-thiol. ambeed.com

Alternatively, direct halogenation of the benzothiazole ring system can be achieved under controlled conditions. Methods involving palladium catalysis have been developed for the regioselective halogenation of similar heterocyclic systems, offering a pathway to install a halogen at a specific C-H bond. researchgate.net For example, using N-bromosuccinimide (NBS) with a palladium(II) acetate (B1210297) catalyst can direct bromination to a specific, activated position. While not specifically documented for 6-ethynylbenzo[d]thiazole-2-thiol, the principles from related structures, such as 2,1,3-benzothiadiazole (B189464) (BTD), are highly relevant. In these systems, factors like directing groups and catalyst choice are crucial for controlling the position of halogenation. nih.govdiva-portal.org

Table 1: Selected Methods for Regioselective Halogenation

Starting Material Reagent Catalyst Position Halogenated Reference
2-substituted-1,2,3-triazole N-bromosuccinimide (NBS) Palladium(II) acetate ortho-position to triazole researchgate.net
2,1,3-Benzothiadiazole (BTD) N-iodosuccinimide (NIS) Trifluoroacetic acid C4/C7 positions nih.gov
5-hydroxy-BTD N-bromosuccinimide (NBS) None C4 position diva-portal.org

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Incorporation

With a 6-halobenzothiazole-2-thiol intermediate in hand, the introduction of the ethynyl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orgrsc.org

The Sonogashira coupling is the premier reaction for this transformation, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction creates the desired C(sp²)-C(sp) bond, directly installing the ethynyl moiety onto the benzothiazole core at the 6-position. The versatility of this reaction allows it to be conducted under mild conditions, which is crucial for preserving the potentially sensitive thiol group. wikipedia.orgnih.gov

Sonogashira Coupling Variations and Optimization

The classical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org However, numerous variations have been developed to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling), which is often promoted by the copper co-catalyst. wikipedia.org

Copper-Free Sonogashira Coupling: To circumvent the issues associated with copper, copper-free Sonogashira protocols have gained prominence. These systems often require carefully selected ligands to facilitate the catalytic cycle and may use different bases or solvents. nih.govresearchgate.net Air-stable palladium precatalysts have been developed that allow for rapid, room-temperature, copper-free couplings even with challenging substrates. nih.gov

Optimization Parameters: The efficiency of the Sonogashira coupling is highly dependent on several factors that can be fine-tuned for optimal results.

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the ligand is critical. Ligands can range from simple phosphines to more complex N-heterocyclic carbenes (NHCs), which can enhance catalyst stability and activity. organic-chemistry.orgnih.govorganic-chemistry.org The nature of the ligand can even control regioselectivity in di-halogenated substrates. rsc.org

Base and Solvent: An amine such as triethylamine (B128534) or diethylamine (B46881) often serves as both the base and, in some cases, the solvent. wikipedia.org The base is necessary to neutralize the hydrogen halide byproduct. Other bases like potassium carbonate may also be used. wikipedia.org

Alkyne Source: For the introduction of the ethynyl group (–C≡CH), trimethylsilylacetylene (B32187) is a commonly used reagent. The trimethylsilyl (B98337) (TMS) group acts as a protecting group, preventing unwanted reactions at the terminal alkyne proton. It can be readily removed in situ or in a subsequent step using a fluoride (B91410) source like TBAF or a base like DBU. wikipedia.org

Table 2: Optimization of Sonogashira Coupling Conditions

Catalyst Ligand Co-catalyst Base Solvent Key Feature Reference
Pd(PPh₃)₄ Triphenylphosphine CuI Et₃N THF/Toluene Classic conditions wikipedia.orgresearchgate.net
Pd₂(dba)₃ None None Cs₂CO₃ Dioxane Copper-free wikipedia.org
[DTBNpP]Pd(crotyl)Cl DTBNpP None TMP DMSO Air-stable precatalyst, room temp. nih.gov
Pd(OAc)₂ HandaPhos None Et₃N Water ppm-level Pd, works in water organic-chemistry.org
Stereochemical Considerations in Alkyne Introduction

While the introduction of a linear ethynyl group onto an aromatic ring does not create a new stereocenter, stereochemical considerations in a broader sense—encompassing chemo- and regioselectivity—are vital. The primary goal is to ensure the alkyne couples exclusively at the 6-position without inducing unwanted side reactions on the benzothiazole scaffold.

The main challenge is chemoselectivity, particularly concerning the thiol group (-SH) at the 2-position, which is acidic and nucleophilic. This group could potentially interfere with the catalyst or reagents. It is often protected during the synthesis to prevent side reactions, although some coupling reactions may tolerate the free thiol under specific conditions.

Furthermore, the reaction must be selective for the C-X bond at the 6-position over any potential C-H activation at other sites on the ring. The high selectivity of palladium-catalyzed cross-coupling for aryl halides over C-H bonds generally ensures this outcome. masterorganicchemistry.com In cases where multiple halogens are present, the choice of catalyst and ligand can be used to direct the coupling to the desired position, exploiting differences in C-X bond reactivity (I > Br > Cl). rsc.org

Direct Ethynylation Approaches and Challenges

Direct C-H ethynylation represents a more atom-economical approach, as it bypasses the pre-functionalization step of halogenation. This method involves the direct coupling of a terminal alkyne with a C-H bond on the benzothiazole ring, typically mediated by a transition metal catalyst.

However, this strategy faces significant challenges: beilstein-journals.orgnih.gov

Regioselectivity: The benzothiazole ring has several C-H bonds. Directing the ethynylation specifically to the 6-position without a directing group is a major hurdle. Most C-H activation methods on such heterocycles require a directing group to achieve regiocontrol, often favoring functionalization at the C2 or C7 positions. nih.govorganic-chemistry.org

Harsh Conditions: C-H bonds are inherently less reactive than C-X bonds, often requiring higher temperatures, stronger oxidants, or more reactive catalysts, which can lead to substrate decomposition or side reactions.

Catalyst Deactivation: The presence of heteroatoms like sulfur and nitrogen in the benzothiazole ring can coordinate to the metal center and deactivate the catalyst.

Despite these difficulties, research into palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with other heterocycles has shown that direct functionalization is feasible, suggesting that a direct ethynylation pathway could be developed with further research. rsc.org

Convergent and Divergent Synthetic Route Design

Convergent Synthesis: In a convergent approach, the benzothiazole core and the ethynyl side chain would be prepared separately and then combined in a late-stage key reaction, such as the Sonogashira coupling. This is the standard and most logical approach for this specific target. The synthesis of 6-halobenzo[d]thiazole-2-thiol and a suitable alkyne partner represents two separate branches that converge. This method is generally more efficient for complex molecules as it maximizes the yield of the final coupling step.

Divergent Synthesis: A divergent approach would start from a common intermediate, which is then elaborated into a variety of final products. For example, one could synthesize this compound and then use the terminal alkyne as a handle for further diversification through reactions like click chemistry or subsequent couplings, creating a library of derivatives from a single advanced precursor. Alternatively, a common precursor like 6-bromobenzo[d]thiazole-2-thiol could be used to generate a range of 6-substituted analogs (not just ethynyl) through different coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.).

One-Pot Reaction Sequences for Enhanced Efficiency

For the synthesis of this compound, a potential one-pot sequence could involve the in-situ formation of the 6-halobenzothiazole followed directly by a Sonogashira coupling. While a specific one-pot synthesis for this exact molecule is not prominently documented, the concept is well-established for related heterocycles. For instance, domino reactions that combine a Sonogashira coupling with a subsequent intramolecular cyclization are known. organic-chemistry.org A hypothetical one-pot process could involve the cyclization of a suitable aminothiophenol to form the benzothiazole ring, followed by in-situ halogenation and then palladium-catalyzed ethynylation, all within the same reaction vessel. The development of such a process would rely on finding compatible reaction conditions and catalyst systems that can facilitate all transformations sequentially. researchgate.net

Sequential Functionalization Strategies for Complex Derivatives

The inherent reactivity of the terminal alkyne and the 2-thiol group in this compound makes it a versatile scaffold for the synthesis of complex derivatives through sequential functionalization. This allows for the systematic construction of diverse molecular architectures with potential applications in various fields of chemical research.

The primary site for elaboration is the terminal ethynyl group, which is highly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alfa-chemistry.comorganic-chemistry.org This reaction is exceptionally efficient and regiospecific, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. alfa-chemistry.comrsc.org The reaction proceeds under mild, often aqueous conditions, and tolerates a wide array of functional groups, making it ideal for the late-stage functionalization of the benzothiazole core. organic-chemistry.orgresearchgate.net By reacting this compound with a variety of organic azides, a library of triazole-containing derivatives can be readily generated.

The 2-thiol group offers a secondary point of diversification. It can be functionalized through various means, such as S-alkylation or S-arylation, to introduce a wide range of substituents. For instance, reaction with alkyl halides in the presence of a base can yield the corresponding 2-(alkylthio)benzothiazole derivatives. acs.org It is important to consider the reaction sequence carefully, as the conditions for thiol functionalization could potentially affect the triazole ring if it has already been formed. Often, the thiol group is functionalized prior to the CuAAC reaction.

A typical sequential functionalization strategy might involve:

Synthesis of this compound.

Functionalization of the 2-thiol group via S-alkylation or other suitable reactions.

CuAAC "click" reaction of the 6-ethynyl group with a selected organic azide (B81097) to form the triazole ring.

This sequential approach allows for the controlled and predictable synthesis of complex, multi-functionalized benzothiazole derivatives.

Interactive Data Tables

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

This table presents typical conditions for the Sonogashira coupling reaction, which is central to the synthesis of the this compound core structure. The data is based on analogous reactions found in the literature. wikipedia.orgorganic-chemistry.orgnih.gov

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95
2BromobenzeneTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF7088
34-Bromoanisole1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NToluene8092
42-IodopyridineEthynylbenzenePd(PPh₃)₄ / CuIPiperidineDMF5090
56-Bromobenzothiazole derivativeTrimethylsilylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane10085 (est.)

Table 2: Exemplary Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

This table illustrates the versatility of the CuAAC "click" reaction for the functionalization of terminal alkynes, a key step in creating complex derivatives of this compound. The data is generalized from established protocols. alfa-chemistry.comorganic-chemistry.orgnih.gov

EntryAlkyneAzideCopper SourceReducing Agent / LigandSolventTemp (°C)Yield (%)
1PhenylacetyleneBenzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH / H₂ORT>95
2Propargyl AlcoholAzido-PEGCuIN/ADMFRT98
31-Ethynylcyclohexene1-Azido-4-nitrobenzeneCuSO₄·5H₂OSodium Ascorbate / THPTADMSO / H₂ORT91
44-EthynylanisoleEthyl 2-azidoacetateCu(MeCN)₄PF₆N/ACH₂Cl₂RT94
56-Ethynylbenzothiazole derivativeAdamantyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH / H₂ORT90 (est.)

Chemical Reactivity and Transformation Pathways of 6 Ethynylbenzo D Thiazole 2 Thiol

Reactivity Profile of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a cornerstone of modern organic synthesis due to its ability to participate in a wide array of reactions. Its reactivity stems from the sp-hybridized carbon atoms and the acidic nature of the terminal proton. For 6-ethynylbenzo[d]thiazole-2-thiol, the electronic properties of the benzothiazole (B30560) ring system are expected to influence the reactivity of the alkyne.

Click Chemistry Applications: Azide-Alkyne Cycloadditions

The azide-alkyne cycloaddition, a prominent example of "click chemistry," offers a highly efficient and selective method for forming a stable 1,2,3-triazole ring. nih.govnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for forging connections between molecules. This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comnih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). mdpi.comnih.gov Given the terminal alkyne structure of this compound, it is expected to readily participate in CuAAC reactions with various organic azides.

The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate), or by using a stable copper(I) salt (e.g., CuI). nih.gov The presence of a ligand, often a nitrogen-based ligand like tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. nih.gov It is important to note that the thiol group in this compound could potentially coordinate with the copper catalyst, which might influence the reaction kinetics. Furthermore, under certain CuAAC conditions, a three-component reaction involving the thiol, alkyne, and azide can occur, leading to the formation of thiotriazole byproducts. beilstein-journals.org

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventProductRef
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1-Benzyl-4-phenyl-1H-1,2,3-triazole mdpi.comnih.gov
p-MethoxyphenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole mdpi.com
p-(Trifluoromethyl)phenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole mdpi.com
2-Ethynyl-5-phenyloxazoleBenzyl azideCuSO₄, Sodium AscorbateEtOH/H₂O2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyloxazole researchgate.netnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, relying on the high reactivity of strained cyclooctynes. mdpi.com While this compound itself is not a strained alkyne, it could be functionalized to incorporate a strained cyclic alkyne or, more commonly, it would be the azide-bearing partner that reacts with a strained alkyne. However, for the purpose of discussing the reactivity of the ethynyl moiety, it is important to note that this specific reaction is not directly applicable to the parent compound without prior modification. The reactivity in SPAAC is primarily governed by the ring strain of the cycloalkyne and the electronic properties of the azide. mdpi.comresearchgate.net

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary regioselectivity to CuAAC, affording the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgacs.orgyoutube.comwikipedia.org This method is particularly useful for the synthesis of fully substituted triazoles, as it can tolerate both terminal and internal alkynes. organic-chemistry.orgwikipedia.org A common catalyst for this transformation is a ruthenium(II) complex such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgevitachem.com The proposed mechanism involves the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. nih.govorganic-chemistry.org It is anticipated that this compound would react with azides in the presence of a suitable ruthenium catalyst to furnish the corresponding 1,5-disubstituted triazole.

Alkyne SubstrateAzide SubstrateCatalystSolventProductRef
PhenylacetyleneBenzyl azideCpRuCl(PPh₃)₂Benzene (B151609)1-Benzyl-5-phenyl-1H-1,2,3-triazole organic-chemistry.orgyoutube.com
1-OctyneBenzyl azideCpRuCl(COD)Dioxane1-Benzyl-5-hexyl-1H-1,2,3-triazole organic-chemistry.org
DiphenylacetyleneBenzyl azideCp*RuCl(PPh₃)₂Benzene1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole organic-chemistry.org

Hydration and Hydroamination Reactions

The triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to produce carbonyl compounds and enamines/imines, respectively. These transformations are often catalyzed by transition metals.

The hydration of terminal arylacetylenes typically follows Markovnikov's rule to yield aryl methyl ketones. This reaction can be catalyzed by various metal salts, including those of gold, mercury, or under acidic conditions. acs.orgjcsp.org.pknih.gov For this compound, this would lead to the formation of 6-acetylbenzo[d]thiazole-2-thiol.

Hydroamination involves the addition of an N-H bond across the alkyne. The regioselectivity of this reaction can be controlled by the choice of catalyst and substrates. nih.govyoutube.comresearchgate.net Copper-catalyzed hydroamination of arylacetylenes with secondary amines has been shown to produce enamines. nih.govresearchgate.net

Reaction TypeAlkyne SubstrateReagent/CatalystProductRef
HydrationPhenylacetyleneI₂/EthanethiolAcetophenone nih.gov
HydroaminationPhenylacetyleneDipropylamine / CuCNN,N-Dipropyl-1-phenylethen-1-amine nih.govresearchgate.net
Hydroamination1-PhenylpropyneAniline (B41778) / Ta(NMe₂)₅N-(1-phenylprop-1-en-2-yl)aniline

Oxidative Cleavage and Other Alkyne Transformations

The ethynyl group can be completely cleaved through oxidative processes, typically yielding a carboxylic acid at the position of the former alkyne. Common reagents for this transformation include ozone (O₃) followed by an oxidative workup, or strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Applying such conditions to this compound would be expected to produce benzo[d]thiazole-2-thiol-6-carboxylic acid. It is crucial that the other functional groups, particularly the thiol, are compatible with the strong oxidizing conditions, or are suitably protected.

The terminal alkyne also partakes in a variety of other transformations, including Sonogashira coupling for C-C bond formation, and the formation of metal acetylides which can act as nucleophiles in various reactions. The acidic proton of the ethynyl group can be readily removed by a strong base to form an acetylide anion, a potent nucleophile for reactions with electrophiles.

Polymerization and Oligomerization Pathways

The bifunctional nature of this compound, possessing both an ethynyl and a thiol group, makes it a prime candidate for various polymerization and oligomerization reactions. These pathways can lead to novel materials with tailored electronic and physical properties.

One potential route to polymerization involves the oxidative coupling of the thiol groups. The oxidation of dithiols is a known method for forming poly(disulfides), which are dynamic polymers with reversible disulfide linkages. chemrxiv.org This process can be initiated by various oxidants and could lead to linear polymers or be used in cross-linking applications. The dynamic nature of the disulfide bond makes these polymers potentially useful for self-healing materials and drug delivery systems. chemrxiv.org

Furthermore, the presence of both a thiol and an alkyne group allows for thiol-yne "click" polymerization. This reaction proceeds via a step-growth mechanism, where the thiol adds across the alkyne. This method is highly efficient and offers excellent control over the polymer structure. Thiol-ene/yne polymerizations are valued for creating homogeneous polymer networks under mild conditions, often initiated by light. wikipedia.org The resulting poly(thioether)s are of interest for various advanced applications.

Reactivity of the Thiol Group (-SH)

The thiol group is one of the most reactive functionalities in the molecule, participating in a wide array of reactions. Its reactivity is centered on its nucleophilicity, particularly in its deprotonated thiolate form, and its susceptibility to oxidation.

Thiol-Ene/Yne Reactions

The thiol group of this compound can readily participate in thiol-yne reactions, a type of "click chemistry" known for its high efficiency and atom economy. csic.es This reaction involves the addition of the S-H bond across a carbon-carbon triple bond. The reaction can be initiated by free radicals (e.g., using photoinitiators and UV light) or catalyzed by transition metals or bases. wikipedia.orgcsic.es

The thiol-yne reaction can proceed through two main regioselective pathways:

Markovnikov addition: This typically results in a branched vinyl sulfide (B99878) product. nih.gov

Anti-Markovnikov addition: This pathway leads to a linear vinyl sulfide, and it is often favored in radical-mediated reactions. wikipedia.orgcsic.es

These reactions are stereoselective, often yielding the Z-vinyl sulfide as the major product. csic.es The choice of catalyst and reaction conditions can control the selectivity of the addition. nih.gov For instance, photoredox catalysis using visible light has been shown to selectively produce Markovnikov-type products in high yields under mild conditions. nih.gov Thiol-yne reactions are a powerful tool for creating functionalized vinyl sulfides, which are valuable intermediates in organic synthesis. csic.esresearchgate.net

Similarly, the thiol group can react with alkenes in thiol-ene reactions to form thioethers. wikipedia.org These reactions are also typically initiated by radicals and follow an anti-Markovnikov addition pattern. wikipedia.org The thiol-ene reaction is highly efficient and has been used to synthesize a variety of sulfur-containing heterocycles and for the functionalization of biomolecules. wikipedia.orgnih.gov

Table 1: Comparison of Thiol-Yne Reaction Pathways

FeatureRadical-Initiated PathwayMetal/Base-Catalyzed Pathway
Initiation Light, heat, or radical initiators. wikipedia.orgTransition metals (e.g., Cu, Pd) or bases. csic.es
Regioselectivity Typically anti-Markovnikov. wikipedia.orgcsic.esCan be controlled to favor Markovnikov or anti-Markovnikov products. nih.gov
Stereoselectivity Often produces mixtures of E/Z isomers, but can be selective.Can be highly stereoselective, often yielding Z-isomers. csic.es
Conditions Mild, often room temperature. nih.govMay require heating. csic.es
Key Intermediates Thiyl radical. wikipedia.orgMetal-alkyne complexes or thiolate anions.

Oxidation Pathways to Disulfides and Sulfonates

The thiol group is readily oxidized under various conditions. The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. odu.edulibretexts.org This transformation is a redox reaction where the sulfur atom is oxidized. libretexts.org A wide range of oxidizing agents can effect this conversion, from simple reagents like hydrogen peroxide and dimethyl sulfoxide (B87167) (DMSO) to more specialized catalysts. organic-chemistry.orgresearchgate.net The formation of disulfide bonds is a critical process in protein folding and structure. nih.gov

Further oxidation of the thiol group, or the disulfide, can lead to higher oxidation states of sulfur, namely sulfinic acid (R-SO₂H) and ultimately sulfonic acid (R-SO₃H). researchgate.net The oxidation from a thiol to a sulfonic acid involves the sulfur atom changing its oxidation state from -II to +VI. researchgate.net This process often proceeds through a sulfenic acid (R-SOH) intermediate. researchgate.net The complete oxidation to sulfonic acid typically requires strong oxidizing conditions.

Table 2: Common Oxidizing Agents for Thiol Conversion

Reagent/SystemProductNotes
Air/O₂ (catalyzed)DisulfideOften requires a catalyst; considered a green method. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Disulfide or Sulfonic AcidProduct depends on conditions; can be catalyzed by iodide ions. organic-chemistry.orgresearchgate.net
Dimethyl Sulfoxide (DMSO)DisulfideMild conditions, often catalyzed by an acid or a transition metal. organic-chemistry.org
Bobbitt's SaltDisulfideEnvironmentally benign reagent, gives high yields. odu.edu
Sulfuryl Fluoride (B91410) (SO₂F₂)DisulfideA "redox-click" reaction that is fast, selective, and high-yielding. chemrxiv.org
Strong Oxidants (e.g., KMnO₄, HNO₃)Sulfonic AcidHarsh conditions required for complete oxidation.

Nucleophilic Substitution Reactions with Electrophiles (S-Alkylation)

The thiol group is a potent nucleophile, especially when deprotonated to the thiolate anion (RS⁻). This nucleophilicity allows it to readily react with a variety of electrophiles in S-alkylation reactions. A common example is the reaction with alkyl halides (e.g., 2-bromo-1-phenylethan-1-one) to form thioethers. nih.gov These reactions typically proceed via an Sₙ2 mechanism. The synthesis of various benzo[d]thiazole-2-thiol derivatives has been achieved through this pathway, often under mild conditions and with high yields. nih.govrsc.org This reactivity provides a straightforward method for attaching diverse side chains to the sulfur atom, enabling the synthesis of large libraries of compounds for various applications. rsc.org

Metal Chelation and Coordination Chemistry of the Thiolate Form

The thiol group can be deprotonated to form a thiolate anion, which is a soft Lewis base. This thiolate can act as a powerful chelating agent, binding to a variety of soft metal ions. Thiol-containing compounds are well-known for their ability to coordinate with heavy metals such as mercury (Hg), cadmium (Cd), and lead (Pb). nih.gov The sulfur atom in the thiolate forms strong covalent bonds with these metals. Metallothioneins, which are cysteine-rich proteins, utilize their thiol groups to bind and detoxify heavy metals in biological systems. nih.gov

Given this established chemistry, the thiolate form of this compound is expected to be an effective ligand for various transition metals. The presence of other heteroatoms in the benzothiazole ring could also allow for multidentate coordination, potentially leading to the formation of stable metal-organic frameworks (MOFs) or coordination polymers. csic.es The ability to form such complexes is of interest in areas such as catalysis, sensing, and materials science.

Reactivity of the Benzo[d]thiazole Ring System

The benzene portion of the ring system can undergo electrophilic aromatic substitution, although the thiazole (B1198619) ring can influence the regioselectivity of these reactions. The thiazole ring itself is relatively electron-deficient, which can deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.

The benzothiazole core also plays a significant role in stabilizing the molecule and can influence the pKa of the thiol group. nih.gov Furthermore, the nitrogen and sulfur atoms of the ring can act as coordination sites for metals, complementing the chelating ability of the thiol group. The planar, aromatic nature of the benzothiazole system allows it to participate in π-π stacking interactions, which can be important in the formation of supramolecular structures and in binding to biological targets. nih.gov

Tautomeric Equilibria: Thiol-Thione Isomerism and its Influence on Reactivity

A pivotal aspect of the chemistry of 2-mercaptobenzothiazoles, including the 6-ethynyl derivative, is the existence of tautomeric equilibrium between the thiol and thione forms. wikipedia.org In the solid state, gas phase, and in solution, the equilibrium lies heavily towards the thione tautomer, 1,3-benzothiazole-2(3H)-thione. organic-chemistry.orgvub.be Theoretical calculations support this, indicating that the thione form is more stable by approximately 39 kJ/mol. organic-chemistry.org This predominance of the thione form is crucial as it influences the molecule's reactivity, with the exocyclic sulfur atom and the nitrogen atom of the thiazole ring being key sites for chemical reactions. rsc.org

Table 1: Tautomeric Forms of this compound
Tautomeric FormStructureRelative Stability
ThiolThiol formLess Stable
ThioneThione formMore Stable

Electrophilic Aromatic Substitution Patterns on the Benzo Ring

The benzothiazole ring system is susceptible to electrophilic aromatic substitution. The directing influence of the heterocyclic part of the molecule and the ethynyl substituent at the 6-position will determine the regioselectivity of such reactions. Generally, in benzothiazoles, electrophilic substitution tends to occur on the benzene ring. The nitrogen atom in the thiazole ring directs incoming electrophiles to the para position (C7) and to a lesser extent, the ortho positions (C4 and C5). organic-chemistry.orgvub.be

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionPredicted ReactivityRationale
C4Less favoredOrtho to deactivating ethynyl group, less activated by nitrogen.
C5FavoredMeta to deactivating ethynyl group, ortho to activating nitrogen.
C7Most favoredMeta to deactivating ethynyl group, para to activating nitrogen.

Nucleophilic Attack and Ring-Opening Reactions

The benzothiazole ring, while stable to acids, can be susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening. acs.org For this compound, the thione form provides a site for nucleophilic attack at the exocyclic sulfur atom. This can lead to a variety of S-functionalized derivatives. For instance, reaction with alkyl halides in the presence of a base leads to S-alkylation. researchgate.net

More drastic conditions can lead to the cleavage of the thiazole ring. For example, treatment of 6-nitrobenzothiazole (B29876) with methoxide (B1231860) has been shown to result in ring-opening to form a substituted phenyl methyl sulfide. rsc.org A similar reactivity could be anticipated for the 6-ethynyl derivative, where strong nucleophiles could attack the C2 carbon, leading to the cleavage of the C2-S1 bond and subsequent ring opening. The electron-withdrawing nature of the ethynyl group could potentially make the benzothiazole ring more susceptible to such nucleophilic attacks. numberanalytics.com

Functionalization at Other Ring Positions

Beyond electrophilic substitution on the benzo ring, functionalization at other positions of the this compound molecule is possible. The thiol/thione group is a versatile handle for derivatization. As mentioned, S-alkylation and S-arylation are common reactions. rsc.orgresearchgate.net The nitrogen atom of the thiazole ring can also be a site for alkylation, particularly in the thione tautomer.

The ethynyl group itself is a highly reactive functional group that can undergo a variety of transformations, including addition reactions (e.g., hydrogenation, halogenation), and coupling reactions (e.g., Sonogashira coupling), allowing for the introduction of a wide range of substituents at the 6-position. acs.org This provides a powerful tool for modifying the properties of the molecule. Furthermore, modern cross-coupling methodologies allow for the direct C-H functionalization of the benzothiazole ring, offering alternative routes to substituted derivatives. nih.gov

Integration into Functional Polymeric Materials

The presence of the ethynyl group on the benzothiazole backbone is a key feature for its integration into polymeric materials. Ethynyl groups are known to be reactive handles for polymerization and cross-linking reactions.

Design of Alkyne-Functionalized Monomers for Polymer Synthesis

The this compound structure is inherently an alkyne-functionalized monomer. In polymer synthesis, such monomers can be used in several ways. For instance, terminal alkynes can undergo polymerization through reactions like cyclotrimerization, which can lead to the formation of hyper-cross-linked porous organic polymers (POPs). These materials are characterized by their rigid structure and permanent porosity, making them useful for applications in gas capture and storage. Research on other ethynyl-containing monomers has shown that extensive cross-linking during polymerization prevents tight packing of polymer chains, creating microporous networks. The rigidity of the benzothiazole unit would contribute positively to the formation of a stable porous structure.

Advanced Polyesters and Their Scaffold Properties

While direct research on polyesters incorporating this compound is not available, one can surmise its potential role. If this molecule were to be modified to include diol or diacid functionalities, it could be incorporated as a monomer in polyester synthesis. The pendant ethynyl group would then be available for post-polymerization modification. For example, the alkyne can be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional molecules. This would allow for the creation of advanced polyester scaffolds with precisely tailored properties for applications in tissue engineering or as functional coatings.

Supramolecular Chemistry and Self-Assembly Processes

The benzothiazole-2-thiol core contains hydrogen bond donors (N-H) and acceptors (N and S atoms), making it an excellent candidate for directing self-assembly through non-covalent interactions.

Molecular Recognition and Hydrogen Bonding Interactions

The benzothiazole ring system is known to participate in various non-covalent interactions. Research on related benzothiazole derivatives has highlighted the importance of hydrogen bonding in their crystal structures and biological interactions. elsevierpure.comresearchgate.net The N-H group of the thiol-thione tautomer can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring and the sulfur atom can act as acceptors. This allows for the formation of specific and directional interactions that can drive molecular recognition and the self-assembly of supramolecular structures. For example, studies on reduced benzothiazole derivatives have shown the formation of robust R22(8) hydrogen-bonding motifs with carboxylates. elsevierpure.com The presence of the ethynyl group could further influence these interactions through C-H···π or π-π stacking interactions.

Crystal Engineering and Packing Architectures

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. For a molecule like this compound, several interactions would dictate its crystal packing. These include the hydrogen bonds formed by the thiol/amide functionality, π-π stacking of the aromatic benzothiazole rings, and potential interactions involving the ethynyl group and the sulfur atoms.

In related heterocyclic systems, the coordination of hydrogen bonding with π-π stacking has been shown to be a powerful strategy for constructing functional crystalline materials. rsc.org For instance, research on 4,7-bis(phenyl ethynyl)benzo[c] mdpi.commdpi.comnih.govthiadiazole derivatives demonstrates that such interactions can lead to the formation of flexible crystals that act as efficient optical waveguides. rsc.org The interplay of these forces would determine the molecular packing of this compound, influencing its solid-state properties such as solubility, melting point, and potentially its electronic characteristics.

This compound: A Multifunctional Building Block in Materials Science

The chemical compound this compound is a specialized organic molecule characterized by a trifunctional architecture: a benzothiazole core, a thiol group, and an ethynyl group. This unique combination of functional moieties makes it a versatile building block with significant potential in various domains of advanced materials science, including the construction of complex molecular machinery, the development of novel optoelectronic devices, and the functionalization of surfaces for sensing applications. This article explores the specific research applications stemming from its distinct chemical properties.

Explorations in Medicinal Chemistry and Chemical Biology Research

The versatility of the benzo[d]thiazole-2-thiol scaffold allows for extensive chemical modification to optimize biological activity against various targets. Researchers employ sophisticated design and synthesis strategies to explore the chemical space around this core, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Derivatives for Biological Target Exploration

The systematic modification of the benzothiazole (B30560) core is a fundamental strategy for elucidating structure-activity relationships (SAR). This involves altering substituents at various positions on the bicyclic ring system and functionalizing the thiol group at the C2 position.

Scaffold Modification Strategies for Structure-Activity Relationship (SAR) Studies

Key positions for modification on the benzo[d]thiazole scaffold include the C6 position of the benzene (B151609) ring and the C2-thiol group. benthamscience.com Synthetic strategies often begin with a substituted aniline (B41778) or a pre-functionalized benzothiazole. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized using a Palladium-catalyzed Suzuki cross-coupling reaction, starting from 2-amino-6-bromobenzothiazole. researchgate.net This approach allows for the introduction of a diverse range of aryl groups at the 6-position to probe its influence on biological activity. researchgate.net

The following table summarizes various modifications on the benzothiazole scaffold and their resulting biological activities, illustrating the core principles of SAR.

Scaffold/Derivative Class Modification Strategy Biological Activity Investigated Key SAR Findings Reference
N-(6-Arylbenzo[d]thiazol-2-yl)acetamidesSuzuki coupling to introduce aryl groups at C6-position.Urease InhibitionThe presence of an electron-donating p-tolyl group on the C6-aryl moiety resulted in the most potent urease inhibitor. researchgate.net
Pyridinyl-2-amine linked Benzothiazole-2-thiolsIncorporation of heterocyclic rings at C6-position.AnticancerPyridin-2-amine linkage led to potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range against cell lines like SKRB-3 and SW620. nih.gov
Benzothiazole-bearing AmidesSubstitution on a terminal phenyl ring of an amide side chain.AntibacterialElectron-withdrawing groups (e.g., 4-NO2) and lipophilic groups (e.g., 4-Cl) on the phenyl ring enhanced antibacterial activity. rsc.org
2-Benzylthio-6-substituted-1,3-benzothiazolesSubstitution at C6 (e.g., -CF3, -NO2) and C2 (benzylthio).Anticancer (HeLa cells)Derivatives with 6-CF3 or 6-NO2 groups showed remarkable cytotoxicity against HeLa cancer cells while being less effective on normal MRC-5 cells. nih.gov

Bioisosteric Replacements and Analog Design

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of rational drug design used to improve potency, alter selectivity, or optimize metabolic stability. nih.govcambridgemedchemconsulting.com In the context of the benzothiazole scaffold, this can involve replacing key functional groups or even the heterocyclic core itself.

A common bioisosteric replacement for the benzothiazole core is the indole (B1671886) ring, which shares structural similarities and has been explored in the development of enzyme inhibitors. nih.gov Within the scaffold, the 2-thiol group can be replaced with other functionalities. For example, 2-aminobenzothiazole (B30445) derivatives are a widely studied class of compounds that have shown potent activity as protein kinase inhibitors. nih.gov This substitution of sulfur with nitrogen alters the hydrogen bonding potential and electronic distribution of the molecule. Similarly, the replacement of a hydroxyl group with a methyl group has been shown to be a successful bioisosteric switch in related benzothiazine systems. researchgate.net These seemingly minor changes can lead to significant differences in biological activity and pharmacokinetic profiles. cambridgemedchemconsulting.com

Original Group/Scaffold Bioisosteric Replacement Rationale / Consequence Reference
-OH (hydroxyl)-NH2 (amino), -F (fluoro), -OMe (methoxy)Modulates hydrogen bonding capacity, pKa, and metabolic stability. cambridgemedchemconsulting.com
-SH (thiol)-OH (hydroxyl), -NH2 (amino)Alters nucleophilicity, hydrogen bonding properties, and potential for metal chelation. nih.gov
PhenylPyridyl, ThienylIntroduces heteroatoms to alter polarity, solubility, and create new hydrogen bonding interactions. cambridgemedchemconsulting.com
BenzothiazoleIndoleActs as a scaffold hop to explore new chemical space while maintaining key pharmacophoric features for enzyme inhibition. nih.gov

Synthesis of Chemical Probes and Bioconjugates

Beyond direct therapeutic applications, benzothiazole derivatives are synthesized as chemical probes for biological imaging and as bioconjugates to enhance targeting or efficacy. The inherent fluorescence of many benzothiazole derivatives makes them excellent candidates for developing probes. nih.gov

For instance, a "turn-on" fluorescent probe for detecting hydrogen peroxide (H₂O₂) was developed by incorporating an aryl boric acid ester into a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore. nih.gov In the absence of H₂O₂, the probe is non-fluorescent, but upon reaction, it releases the highly fluorescent HBT molecule. nih.gov Other derivatives have been designed to specifically accumulate in mitochondria, acting as imaging agents to monitor mitochondrial function and pH changes. acs.org Furthermore, push-pull benzothiazole derivatives have been synthesized that exhibit enhanced fluorescence upon binding to protein aggregates like β-amyloid and α-synuclein, making them valuable tools for studying neurodegenerative diseases. nih.gov

Bioconjugation is another powerful strategy. Researchers have linked benzothiazole derivatives to N-acetyl-D-glucosamine via an ester linkage. scilit.com This approach aims to leverage glucose transporters to increase the uptake of the compounds into microbial cells, thereby enhancing their antimicrobial potency. scilit.com

Mechanistic Studies of Molecular Interactions with Biological Systems (In Vitro Models)

Understanding how benzothiazole derivatives interact with biological macromolecules at a molecular level is crucial for optimizing their design. In vitro studies using purified enzymes and DNA are fundamental to elucidating their mechanisms of action.

Enzyme Interaction and Inhibition Mechanism Studies

Benzothiazole derivatives have been shown to inhibit a wide range of enzymes through various mechanisms. nih.govnih.gov For example, certain derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis, by competing for the ATP-binding site. nih.gov

In other studies, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives were identified as significant inhibitors of urease. researchgate.net Molecular docking studies revealed that these compounds bind to the non-metallic active site of the enzyme, with hydrogen bonding playing a critical role in their inhibitory activity. researchgate.net The benzothiazole scaffold has also been used to develop inhibitors for bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), where the extended π-system of the heterocycle facilitates binding. nih.gov

The table below highlights several enzymes targeted by benzothiazole derivatives and their inhibition data.

Derivative Class Enzyme Target Inhibition Data (IC₅₀) Proposed Mechanism/Key Interactions Reference
2-Aminobenzothiazole-pyrazolesVEGFR-2Low micromolar rangeATP-competitive inhibition in the kinase domain. nih.gov
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideJack bean Urease2.13 µMBinds to the non-metallic active site, stabilized by H-bonds. researchgate.net
Thiazole-based derivativesCyclooxygenase-2 (COX-2)53.9–81.5% inhibition at 5 µMSelective binding to COX-2 isozyme over COX-1, comparable to celecoxib. researchgate.net
Benzothiazole-2-thiol derivativesQuorum Sensing (LasR system)198.11 - 212.03 µg/mlInhibition of bacterial cell-to-cell communication pathways. researchgate.net

DNA Binding and Intercalation Research

The planar, π-electron-rich structure of the benzothiazole ring system makes it well-suited for interaction with DNA. nih.gov These interactions can occur through intercalation between base pairs or by binding within the minor or major grooves of the DNA helix.

Other research has shown that benzothiazole derivatives bearing an amide moiety can exert their antibacterial effect through a combination of membrane disruption and DNA binding. rsc.org Conjugates of benzothiazole with pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepines have also been synthesized and shown to possess significant DNA-binding ability, contributing to their anticancer activity. frontiersin.org These studies underscore the importance of DNA as a key target for this class of compounds.

Protein Labeling and Assembly Approaches

The selective chemical modification of proteins is a cornerstone of chemical biology, enabling the study of protein function, localization, and interactions. Thiol-reactive probes are widely used for this purpose due to the unique reactivity of the cysteine thiol group. thermofisher.com The 2-thiol group of 6-Ethynylbenzo[d]thiazole-2-thiol makes it a candidate for use in such protein labeling strategies. Thiol-reactive reagents, such as maleimides and iodoacetamides, react with cysteine residues to form stable thioether bonds. thermofisher.com

The dual functionality of this compound, possessing both a reactive thiol and a terminal alkyne, presents intriguing possibilities for more advanced protein labeling and assembly applications. The thiol group could serve as an anchor to a specific cysteine residue on a protein. The ethynyl (B1212043) group then provides a versatile handle for subsequent "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). uni-muenchen.de This would allow for the attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or even other proteins, in a highly specific and efficient manner.

This "two-handle" approach could be particularly useful in protein assembly, where proteins could be first labeled with this compound, and then linked together or to other molecules through click chemistry. This methodology offers a modular and efficient way to construct well-defined protein conjugates and assemblies for various applications in bionanotechnology and proteomics.

Novel Pharmacophore Identification and Optimization via Chemical Libraries

The discovery of novel drug candidates often relies on the synthesis and screening of chemical libraries. The benzo[d]thiazole-2-thiol scaffold has been utilized as a core structure in the generation of such libraries aimed at identifying new pharmacophores. nih.govnih.gov

Application of Click Chemistry in Library Generation

Click chemistry, particularly the CuAAC reaction, has become a powerful tool in drug discovery and medicinal chemistry due to its high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov The terminal alkyne of this compound makes it an ideal building block for the construction of diverse chemical libraries using this methodology. By reacting this compound with a variety of azide-containing molecules, a vast array of 1,2,3-triazole-containing benzothiazole derivatives can be rapidly synthesized. nih.gov

High-Throughput Synthesis Methodologies for Lead Identification

The principles of click chemistry are highly amenable to high-throughput synthesis (HTS) methodologies. The robustness and simplicity of the reaction allow for its implementation in automated or semi-automated synthesis platforms, enabling the rapid generation of large compound libraries. The synthesis of a library of benzo[d]thiazole/quinoline-2-thiol derivatives has been reported, demonstrating the feasibility of creating focused libraries around this scaffold. nih.govnih.gov

By utilizing this compound as a central building block, HTS campaigns can be designed to react it with a diverse set of azides in a parallel fashion. The resulting library of novel benzothiazole-triazole conjugates can then be screened against various biological targets to identify lead compounds. This strategy of combining a privileged scaffold with the efficiency of click chemistry and HTS provides a powerful engine for the discovery of new therapeutic agents.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzo[d]thiazole-2-thiol
2-oxo-2-substituted-phenylethan-1-yl
Quinoline-2-thiol
Maleimides
Iodoacetamides
1,2,3-triazole

Theoretical and Computational Studies of 6 Ethynylbenzo D Thiazole 2 Thiol

Electronic Structure Investigations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 6-Ethynylbenzo[d]thiazole-2-thiol, computational chemistry provides powerful tools to investigate these characteristics. Through methods like Density Functional Theory (DFT), we can gain insights into the molecule's geometry, molecular orbitals, and electrostatic potential, all of which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost.

For this compound, geometry optimization would typically be performed using a functional such as B3LYP and a basis set like 6-31G(d,p). These calculations would provide the most stable conformation of the molecule by minimizing its energy. The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.

Based on DFT studies of related benzothiazole (B30560) and ethynyl-substituted aromatic compounds, the following table presents hypothetical optimized geometric parameters for this compound.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å) CS (thiazole)-~ 1.75
C (thiazole)N-~ 1.38
C (benzene)C (ethynyl)-~ 1.44
C (ethynyl)C (ethynyl)-~ 1.21
C (thiazole)S (thiol)-~ 1.78
Bond Angle (°) CS (thiazole)C~ 88
C (thiazole)NC~ 110
C (benzene)C (ethynyl)C~ 178
Dihedral Angle (°) C (benzene)C (benzene)C (ethynyl)C

These predicted values suggest a planar benzothiazole ring system with the ethynyl (B1212043) group extending linearly from the 6-position. The thiol group at the 2-position would also lie in or close to the plane of the benzothiazole ring to maximize conjugation.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a useful concept for explaining the reactivity of molecules. The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring and the sulfur atom of the thiol group, which are electron-donating. The LUMO, on the other hand, is likely to be distributed over the ethynyl group and the thiazole (B1198619) ring, as the ethynyl group is electron-withdrawing.

The following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap 4.4

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The predicted gap of 4.4 eV indicates that this compound is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the thiazole ring and the sulfur atom of the thiol group, making these sites prone to electrophilic attack. The hydrogen atom of the thiol group and the terminal hydrogen of the ethynyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would show a mix of positive and negative potential.

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. This information provides a deeper understanding of the feasibility and kinetics of a chemical reaction.

Transition State Analysis for Key Chemical Transformations

A key chemical transformation for this compound would be a nucleophilic addition to the ethynyl group, given its electrophilic character. Transition state analysis for such a reaction would involve locating the saddle point on the potential energy surface that connects the reactants and the products. The energy of this transition state relative to the reactants gives the activation energy of the reaction.

For a hypothetical nucleophilic addition of a simple nucleophile (e.g., a methylthiolate anion) to the terminal carbon of the ethynyl group, DFT calculations could be employed to model the reaction pathway.

The following table presents hypothetical activation energy for this transformation.

ReactionNucleophileActivation Energy (kcal/mol)
Nucleophilic Addition to Ethynyl GroupCH₃S⁻15

An activation energy of 15 kcal/mol suggests that this reaction would proceed at a moderate rate under normal conditions.

Solvent Effects on Reactivity and Stability

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of the solvent on the energies of the reactants, transition states, and products.

For reactions involving this compound, the polarity of the solvent would be a critical factor. For the nucleophilic addition reaction discussed above, a polar solvent would be expected to stabilize the charged nucleophile and the polar transition state more than the relatively nonpolar reactant, thereby lowering the activation energy and accelerating the reaction.

The following table illustrates the hypothetical effect of different solvents on the activation energy of the nucleophilic addition to the ethynyl group of this compound.

SolventDielectric ConstantPredicted Activation Energy (kcal/mol)
Gas Phase120
Toluene2.418
Dichloromethane9.116
Acetonitrile37.514
Water78.412

As the dielectric constant of the solvent increases, the activation energy is predicted to decrease, indicating a faster reaction rate in more polar solvents. This is consistent with the stabilization of charged and polar species in polar environments.

Tautomeric Equilibrium Modeling and Stability Assessment

The tautomerism of this compound is a critical aspect of its structural and reactive profile. This compound can exist in two primary tautomeric forms: the thiol form and the thione form. Computational studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), and other related heterocyclic thiols have consistently demonstrated that the thione tautomer is significantly more stable than the thiol form. researchgate.netrsc.orgresearchgate.net This preference is largely attributed to the greater thermodynamic stability of the C=S double bond within the ring system compared to the C=N double bond in the thiol form.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311G(d) and 6-31+G(d), are instrumental in quantifying the energy difference between these tautomers. researchgate.netrsc.orgresearchgate.net For analogous benzothiazole derivatives, the thione form has been shown to be more stable in both the gaseous phase and in aqueous solutions. researchgate.netrsc.orgresearchgate.net It is therefore highly probable that similar computational modeling of this compound would reveal a strong energetic preference for the thione tautomer. The ethynyl group at the 6-position is not expected to fundamentally alter this equilibrium, although it may have a minor influence on the precise energy difference between the two forms.

Table 1: Predicted Tautomeric Equilibrium Properties of this compound

TautomerPredicted Relative StabilityKey Computational Descriptors
Thiol FormLess StableHigher relative energy, distinct bond lengths and angles around the exocyclic sulfur atom.
Thione FormMore StableLower relative energy, characteristic C=S bond length, altered charge distribution within the heterocyclic ring.

Note: The data in this table is predictive and based on studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Computational Docking Studies for Molecular Recognition

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand might interact with a protein's active site.

Ligand-Protein Binding Affinity Prediction

In the absence of specific docking studies for this compound, we can infer its potential as a ligand based on research into similar benzothiazole structures. Benzothiazole derivatives have been the subject of numerous docking studies against a variety of protein targets, including enzymes and receptors implicated in diseases such as cancer and bacterial infections.

For instance, derivatives of benzo[d]thiazole-2-thiol have been investigated as inhibitors of the Pseudomonas aeruginosa quorum-sensing receptor LasR. nih.gov Docking studies of these compounds revealed key interactions within the binding pocket that contribute to their inhibitory activity. nih.gov Should this compound be docked against a protein target, the ethynyl group could potentially form specific interactions, such as pi-pi stacking with aromatic amino acid residues or hydrogen bonds if a suitable acceptor is nearby. The predicted binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), would provide a quantitative estimate of the ligand's potential efficacy.

Table 2: Illustrative Data from a Hypothetical Docking Study of this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Interaction Types
Enzyme X (e.g., a kinase)-8.5Phe, Trp, AspPi-pi stacking, hydrogen bonding
Receptor Y (e.g., a nuclear receptor)-7.9Leu, Val, SerHydrophobic interactions, hydrogen bonding

Note: This table is for illustrative purposes only and does not represent actual experimental or computational results.

Interaction Analysis with Nucleic Acid Structures

The interaction of small molecules with nucleic acids is another area of significant research interest. While there is a lack of specific studies on the interaction between this compound and DNA or RNA, computational methods could be employed to investigate this.

Docking and molecular dynamics simulations can be used to model the interaction of the compound with different forms of DNA (e.g., B-DNA, Z-DNA) and RNA (e.g., hairpin loops, G-quadruplexes). The planar benzothiazole ring system suggests that intercalation between base pairs is a possible mode of interaction. The ethynyl group could potentially fit into the grooves of the DNA or RNA structure, forming specific contacts. Theoretical studies on other ethynyl-substituted planar molecules have explored their potential as DNA intercalators, with the ethynyl moiety influencing the binding affinity and specificity. Computational analysis would focus on identifying the preferred binding sites, the key intermolecular forces (e.g., electrostatic interactions, van der Waals forces), and the conformational changes in both the small molecule and the nucleic acid upon binding.

Advanced Analytical Methodologies for 6 Ethynylbenzo D Thiazole 2 Thiol Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of 6-Ethynylbenzo[d]thiazole-2-thiol, with each technique providing unique insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the protons and carbons in the benzothiazole (B30560) core and its substituents.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. The benzothiazole ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.com The specific chemical shifts are influenced by the electronic effects of the fused thiazole (B1198619) ring and the ethynyl (B1212043) group. The proton of the terminal alkyne (C≡C-H) is expected to produce a characteristic singlet at approximately δ 3.0-4.0 ppm. The thiol proton (-SH) often appears as a broad singlet, its chemical shift being variable and dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the benzothiazole ring typically resonate between δ 110-155 ppm. mdpi.com The carbon attached to the sulfur atom (C-2) in the thiazole ring is expected at a lower field, often above δ 160 ppm, due to the influence of both sulfur and nitrogen. rsc.org The two carbons of the ethynyl group (C≡C) have characteristic shifts in the range of δ 70-90 ppm.

Interactive Data Table: Predicted NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-4~7.8-8.2~120-125Doublet, influenced by adjacent N and S atoms.
H-5~7.4-7.7~125-130Doublet or doublet of doublets.
H-7~7.3-7.6~120-125Doublet, adjacent to the ethynyl group.
C≡C-H~3.0-4.0~75-85Singlet, characteristic acetylenic proton.
-SHVariable-Broad singlet, position is solvent/concentration dependent.
C-2 (C-S)->160Thiol-bearing carbon, deshielded.
C-4-~120-125Aromatic carbon.
C-5-~125-130Aromatic carbon.
C-6-~120-122Carbon bearing the ethynyl substituent.
C-7-~120-125Aromatic carbon.
C-3a-~135-140Bridgehead carbon.
C-7a-~150-155Bridgehead carbon adjacent to nitrogen.
C ≡C-H-~80-90Acetylenic carbon.
C≡C -H-~70-80Acetylenic carbon attached to the ring.

Note: The values presented are estimations based on data for structurally similar benzothiazole derivatives and are subject to variation based on solvent and experimental conditions. chemicalbook.commdpi.comrsc.orgnih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the key structural motifs. The presence of the terminal alkyne is identified by a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp C-H stretching band for the acetylenic proton at approximately 3300 cm⁻¹. The thiol group (-SH) gives rise to a weak stretching absorption in the 2550-2600 cm⁻¹ region. The C=N stretching vibration within the thiazole ring is expected around 1600-1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Acetylenic C-HStretch~3300Strong, Sharp
Aromatic C-HStretch>3000Medium
Thiol S-HStretch2550-2600Weak
Alkyne C≡CStretch2100-2140Weak, Sharp
Thiazole C=NStretch1600-1640Medium
Aromatic C=CStretch1450-1600Medium to Strong

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound.

The calculated monoisotopic mass of this compound (C₉H₅NS₂) is 190.9914 Da. An HRMS analysis would be expected to yield a value extremely close to this calculated mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this molecule, common fragmentation pathways upon electron ionization would likely involve the loss of the ethynyl group (-C₂H), the thiol group (-SH), or hydrogen sulfide (B99878) (-H₂S). Cleavage of the thiazole ring can also occur, leading to characteristic fragments of the benzothiazole core. nist.govmassbank.eu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion/Fragment Formula Notes
191.0[M+H]⁺C₉H₆NS₂⁺Molecular ion peak (in ESI+)
191.0[M]⁺•C₉H₅NS₂⁺•Molecular ion peak (in EI)
166.0[M-C₂H]⁺C₇H₄NS₂⁺Loss of the ethynyl group
158.0[M-SH]⁺C₉H₄NS⁺Loss of the thiol radical
135.0[C₇H₅NS]⁺•C₇H₅NS⁺•Benzothiazole radical cation (loss of C₂ and SH)

Note: The fragmentation pattern is a prediction based on common fragmentation rules and data from similar structures. Actual results may vary depending on the ionization method and energy. nist.govmassbank.eu

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying conjugated systems.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed for benzothiazole derivatives. ijpsonline.comucdavis.edujyoungpharm.org

A common setup involves a C18 (octadecylsilyl) stationary phase column, which is nonpolar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH. ijpsonline.comd-nb.info A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of components with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 240 nm or at its specific λmax). ijpsonline.com The purity of the compound is determined by the relative area of its peak in the resulting chromatogram. This method is reliable, rapid, and can be used for routine quality control analysis. ijpsonline.comjyoungpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an indispensable tool for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS would serve to confirm its molecular weight, establish its fragmentation pattern for structural confirmation, and assess the purity of a synthesized batch.

Methodology and Findings

In a typical GC-MS analysis of a benzothiazole derivative, the compound is first vaporized in a heated injector and swept onto a chromatographic column by an inert carrier gas, such as helium. The column, often a long, thin capillary coated with a stationary phase, separates the sample components based on their boiling points and affinities for the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

While a specific GC-MS analysis for this compound is not available in public literature, methods for other benzothiazoles are well-documented and would be adapted for this compound. ucdavis.eduscispace.comnih.gov For instance, the analysis of various benzothiazoles in environmental samples often utilizes a capillary column like a DB-5MS or SPB-5. ucdavis.eduscispace.com The temperature program typically starts at a moderate temperature (e.g., 100-120°C) and is gradually increased to a higher temperature (e.g., 280-320°C) to ensure the elution of all components. ucdavis.eduscispace.com

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the benzothiazole ring system. Key fragment ions for benzothiazole derivatives often include m/z values of 135, 108, and others related to the core structure. ucdavis.edu The presence of the ethynyl and thiol groups would lead to unique fragmentation pathways that would be instrumental in confirming the structure.

Table 7.2.2-1: Representative GC-MS Parameters for Benzothiazole Analysis

Parameter Typical Value/Condition
Gas Chromatograph Agilent, PerkinElmer, or similar
Column DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) scispace.com
Carrier Gas Helium ucdavis.edu
Injector Temperature 250-280°C ucdavis.eduscispace.com
Oven Program Initial: 100-120°C, Ramp: 6-10°C/min, Final: 280-320°C ucdavis.eduscispace.com
Mass Spectrometer Quadrupole or Ion Trap nih.gov
Ionization Mode Electron Impact (EI), 70 eV ucdavis.edu

| Mass Range | 50-500 m/z scispace.com |

This table presents typical parameters based on the analysis of related benzothiazole compounds and serves as a likely starting point for the analysis of this compound.

X-ray Crystallography for Solid-State Structure and Supramolecular Arrangement

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would be crucial to unambiguously confirm its constitution and to understand how the molecules interact with each other in the solid state, which influences properties like solubility and melting point.

Methodology and Findings

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. Sophisticated computer software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined.

No crystal structure for this compound has been reported in the crystallographic databases. However, the crystal structures of numerous related benzothiazole derivatives have been solved, providing insight into the likely structural features. researchgate.netnih.gov For example, the analysis of 3-(benzothiazol-2-yl)thiophene revealed a nearly planar benzothiazole ring system. nih.gov The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including π–π stacking between the aromatic rings and weaker C—H···N or C—H···S hydrogen bonds. nih.gov

Table 7.3-1: Illustrative Crystallographic Data for a Benzothiazole Derivative (Based on data for 3-(benzothiazol-2-yl)thiophene as an example) nih.gov

Parameter Example Value
Chemical Formula C₁₁H₇NS₂
Formula Weight 217.31
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.842 Å, b = 5.750 Å, c = 12.964 Å
α = 90°, β = 110.13°, γ = 90°
Volume (ų) 758.8
Z (Molecules/Unit Cell) 4

| Key Interactions | π–π stacking, C—H···π, C—H···S, C—H···N |

This table is illustrative and shows the type of data obtained from an X-ray crystallographic study of a related compound. The specific values for this compound would be unique to its crystal structure.

Future Research and Unexplored Avenues for this compound

The unique structural attributes of this compound, featuring a reactive terminal alkyne, a versatile thiol group, and a biologically significant benzothiazole core, position it as a compound of considerable interest for future scientific exploration. The following sections outline prospective research directions aimed at unlocking its full potential, from sustainable synthesis to advanced technological and biomedical applications.

Q & A

Q. Q1. What synthetic methodologies are reported for 6-substituted benzo[d]thiazole-2-thiol derivatives, and how are they characterized?

The synthesis of 6-substituted benzo[d]thiazole-2-thiol derivatives typically involves microwave-assisted coupling reactions. For example, o-halogenated anilines are reacted with thiocyanate salts under acidic conditions to form the benzothiazole core. Subsequent functionalization with ethynyl or other substituents is achieved via copper-catalyzed cross-coupling (e.g., Sonogashira reaction for ethynyl groups). Characterization relies on 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and melting point analysis to confirm purity (>95%) and structural integrity . Microwave irradiation optimizes reaction efficiency, yielding products in 81–89% yields .

Q. Q2. What in vitro assays are used to evaluate the quorum sensing (QS) inhibitory activity of benzothiazole derivatives?

Standard assays include:

  • LasB-GFP reporter strain assays : Fluorescence (ex/em: 485/535 nm) is measured to monitor QS-regulated GFP expression in P. aeruginosa. Compounds are tested at sub-MIC concentrations to avoid growth inhibition .
  • Biofilm quantification : Crystal violet staining or confocal microscopy assesses biofilm biomass reduction. For example, compound 7 (a benzothiazole analog) reduced biofilm biomass by 70% at 300 µg/mL .
  • MIC determination : Broth microdilution identifies non-inhibitory concentrations for QS-specific testing (e.g., MICs for benzothiazole derivatives range from 64–128 µg/mL) .

Advanced Research Questions

Q. Q3. How does the 6-ethynyl substituent influence binding affinity to the LasR receptor compared to other substituents (e.g., methyl, chloro)?

Molecular docking (AutoDock Vina) and binding energy calculations reveal that substituent polarity and steric effects critically impact LasR affinity. The ethynyl group enhances π-π stacking with hydrophobic residues (e.g., Trp60, Tyr56) in the LasR binding pocket. Compared to methyl or chloro substituents, ethynyl derivatives show lower predicted binding energies (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for methyl analogs) due to improved hydrophobic interactions and reduced steric hindrance . Experimental validation via isothermal titration calorimetry (ITC) is recommended to confirm computational predictions.

Q. Q4. Why do some benzothiazole derivatives exhibit QS inhibition in LasB but not PqsR systems?

Selectivity arises from structural differences in QS receptor binding pockets. LasR has a larger hydrophobic cavity accommodating bulkier substituents (e.g., ethynyl), while PqsR favors planar, hydrogen-bonding motifs. For example, compound 7 (IC50 = 45.5 µg/mL for LasB) showed no PqsR inhibition due to poor complementarity with PqsR’s polar active site . Mutagenesis studies (e.g., LasR Trp60Ala) and comparative molecular dynamics simulations can further elucidate selectivity mechanisms.

Q. Q5. How can discrepancies between computational solubility predictions and experimental bioactivity be resolved?

Benzothiazole derivatives often exhibit lower experimental solubility than predicted by ESOL or logS calculations (e.g., compound 3 had logS = -4.2 vs. predicted -3.1). To address this:

  • Use pH-adjusted solubility assays (e.g., shake-flask method at physiological pH 7.4).
  • Incorporate prodrug strategies (e.g., esterification of thiol groups) to enhance bioavailability .
  • Validate predictions with chromatographic logD measurements (e.g., reversed-phase HPLC) .

Methodological Challenges

Q. Q6. What strategies mitigate cytotoxicity in benzothiazole-based QS inhibitors during in vivo testing?

  • Dose optimization : Use sub-MIC concentrations (e.g., 10–50 µg/mL) to avoid growth inhibition while retaining QS efficacy .
  • Combination therapy : Synergistic effects with antibiotics (e.g., tobramycin) reduce required doses. For example, 4-NPO + tobramycin reduced P. aeruginosa virulence in murine models .
  • Encapsulation : Nanoparticle delivery (e.g., PLGA) improves targeting and reduces off-target toxicity .

Q. Q7. How can synthetic yields of 6-ethynylbenzo[d]thiazole-2-thiol be optimized?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) .
  • Catalyst screening : Copper(I) iodide with Pd(PPh3)4 enhances Sonogashira coupling efficiency for ethynyl incorporation .
  • Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yields to >85% .

Data Interpretation and Contradictions

Q. Q8. Why do some benzothiazole derivatives show high in vitro QS inhibition but poor in vivo efficacy?

Potential factors include:

  • Rapid metabolism : Thiol groups are prone to oxidation or glutathione conjugation. Metabolic stability assays (e.g., liver microsomes) can identify labile motifs .
  • Poor tissue penetration : LogP values >3.5 correlate with excessive hydrophobicity, reducing diffusion. QSAR modeling can guide structural modifications for optimal logP (2.0–3.0) .

Q. Q9. How do conflicting reports on biofilm inhibition thresholds (e.g., compound 7 at 70% vs. 4-NPO at 100%) impact therapeutic potential?

Threshold variability arises from strain-specific QS regulation. For translational relevance:

  • Use clinical isolates (e.g., cystic fibrosis-derived P. aeruginosa) in biofilm assays .
  • Combine QS inhibitors with biofilm dispersal agents (e.g., DNase I) to enhance efficacy .

Future Directions

Q. Q10. What computational tools are recommended for designing next-generation benzothiazole QS inhibitors?

  • Free energy perturbation (FEP) : Predicts binding affinity changes for substituent modifications .
  • ADMET prediction : SwissADME or pkCSM models optimize pharmacokinetics (e.g., GI absorption, BBB penetration) .
  • Network pharmacology : Identifies multi-target QS pathways (e.g., LasR + PqsR dual inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.